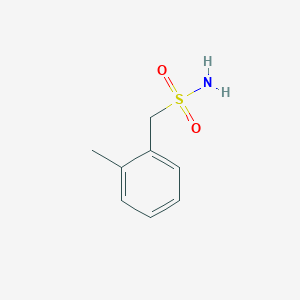

(2-Methylphenyl)methanesulfonamide

Description

Overview of Sulfonamide Chemistry

The sulfonamide functional group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom (-SO2NH-), is a cornerstone of modern organic and medicinal chemistry.

The journey of sulfonamides began in the early 20th century, with their initial development stemming from research into azo dyes. nih.gov A pivotal moment arrived in the 1930s with the discovery of the antibacterial properties of Prontosil, a sulfonamide-containing dye, by Gerhard Domagk. researchgate.netchemicalbook.com This breakthrough heralded the era of sulfa drugs, the first class of synthetic antimicrobial agents. nih.govresearchgate.net Beyond their historical therapeutic importance, sulfonamides are of great significance in organic synthesis. The formation of a sulfonamide is a classic method for the derivatization of amines, often yielding crystalline products with sharp melting points, which aids in their identification and purification. nih.gov The synthesis of sulfonamides is most commonly achieved through the reaction of a sulfonyl chloride with a primary or secondary amine. nih.gov

The sulfonamide moiety possesses distinct structural features that contribute to its chemical versatility. The sulfur atom in the sulfonamide group is tetrahedral, and the S-N bond is a key feature. nih.gov The presence of the electron-withdrawing sulfonyl group makes the proton on the nitrogen atom acidic, allowing for a variety of chemical transformations. This acidity is a critical factor in the biological activity of many sulfonamide-based drugs and in its utility as a catalyst in certain reactions. nih.gov The versatility of the sulfonamide functional group is further demonstrated by its presence in a wide array of compounds with diverse applications, including as diuretics, and in the development of materials with specific properties. chemicalbook.comresearchgate.net

Scope and Objectives of Research on (2-Methylphenyl)methanesulfonamide

Research on this compound is aimed at understanding its specific chemical characteristics and potential applications, contributing to the broader knowledge base of arylmethanesulfonamides.

This compound is an N-aryl substituted methanesulfonamide (B31651). Research in this area often focuses on how the nature and position of substituents on the aryl ring influence the compound's physical, chemical, and biological properties. researchgate.net The ortho-methyl group in this compound is of particular interest for studying steric and electronic effects on the molecule's conformation and reactivity. Studies on related N-(substituted phenyl)-methanesulfonamides have systematically investigated the impact of different substituents on their spectroscopic properties. researchgate.net

The foundational research areas for arylmethanesulfonamides like this compound are primarily centered on their synthesis, structural elucidation, and exploring their potential in catalysis and materials science.

The synthesis of N-aryl methanesulfonamides is a key area of investigation. A common and effective method involves the palladium-catalyzed N-arylation of methanesulfonamide with aryl halides. nih.gov This method offers a reliable route to a wide range of N-aryl methanesulfonamides.

Furthermore, the potential of this class of compounds in catalysis and materials science is an emerging field of interest. For example, methanesulfonamide itself has been shown to act as a co-solvent and a general acid catalyst in certain organic reactions. nih.gov The properties of arylmethanesulfonamides suggest their potential use in the development of new polymers and materials. routledge.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-methylphenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-7-4-2-3-5-8(7)6-12(9,10)11/h2-5H,6H2,1H3,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPCKKLZBFOMMJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CS(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methylphenyl Methanesulfonamide and Its Analogues

Classical and Conventional Synthesis Routes

Traditional methods for the formation of sulfonamides have been the bedrock of their synthesis for decades. These routes typically involve the reaction of highly reactive sulfonyl chlorides with amines or the conversion of sulfonic acids.

Amidation Reactions of Sulfonyl Chlorides with Amines

The most conventional and widely employed method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. alrasheedcol.edu.iq In the context of (2-Methylphenyl)methanesulfonamide, this would involve the reaction of 2-methylbenzenemethanesulfonyl chloride with ammonia (B1221849) or an appropriate amine. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. researchgate.net

The synthesis of the required 2-methylbenzenemethanesulfonyl chloride precursor can be achieved through the chlorination of 2-methylbenzenemethanethiol or the corresponding sulfonic acid. For instance, the oxidation of thiols to sulfonyl chlorides can be accomplished using reagents like N-chlorosuccinimide (NCS) in the presence of a chloride source. General methods for the synthesis of sulfonyl chlorides from sulfonic acids often employ reagents like thionyl chloride or phosphorus pentachloride. ethernet.edu.etnih.gov

A practical approach for the amidation of acid chlorides involves the use of ammonium (B1175870) salts, such as ammonium chloride (NH₄Cl), which can serve as a convenient source of ammonia. This method can be performed at elevated temperatures in a polar aprotic solvent like N-methylpyrrolidone (NMP), which also acts as an acid scavenger, obviating the need for an additional base. ccspublishing.org.cnresearchgate.net

Table 1: Examples of Amidation of Sulfonyl Chlorides with Amines

| Sulfonyl Chloride | Amine/Ammonia Source | Base | Solvent | Product | Yield (%) | Reference |

| 3-Phenylpropanoyl chloride | NH₄Cl | - | NMP | 3-Phenylpropanamide | 95 | ccspublishing.org.cn |

| 4-Chlorobenzoyl chloride | NH₄Cl | - | NMP | 4-Chlorobenzamide | 85 | ccspublishing.org.cn |

| p-Acetaminobenzene sulfonyl chloride | Ammonia | - | Water | p-Acetaminobenzenesulfonamide | Not specified | alrasheedcol.edu.iq |

| Benzenesulfonyl chloride | Ammonia | - | Water/Ether | Benzenesulfonamide (B165840) | Not specified | nih.gov |

This table presents examples of the general amidation reaction of sulfonyl chlorides. Specific data for the synthesis of this compound was not available in the search results.

Synthesis from Sulfonic Acids and Salts

Direct conversion of sulfonic acids or their salts to sulfonamides offers an alternative to the use of sulfonyl chlorides, thereby avoiding their often harsh preparation methods. A novel approach involves the direct coupling of sulfonic acid salts with amines using triphenylphosphine (B44618) ditriflate as a reagent. Another effective method is the microwave-assisted synthesis of sulfonamides directly from sulfonic acids or their sodium salts, which demonstrates good functional group tolerance and high yields. researchgate.net

The reaction of sulfonic acids with isocyanides and water in dichloromethane (B109758) at ambient temperature has also been reported as a rapid and efficient method for the synthesis of alkyl and aryl sulfonamides. researchgate.net

Advanced and Catalytic Synthesis Strategies

Modern synthetic chemistry has introduced more sophisticated and efficient methods for the construction of the sulfonamide linkage, often employing metal catalysts or novel reaction pathways that offer milder conditions and broader substrate scope.

Metal-Catalyzed C-N Cross-Coupling Approaches (e.g., Palladium-Catalyzed N-Arylation)

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of C-N bonds, enabling the synthesis of N-aryl sulfonamides. The Buchwald-Hartwig amination, for instance, allows for the coupling of sulfonamides with aryl halides or triflates. lookchem.comcore.ac.uk This methodology is particularly valuable for synthesizing N-aryl analogues of this compound. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base.

A convenient and high-yielding Pd-catalyzed cross-coupling of methanesulfonamide (B31651) with aryl bromides and chlorides has been reported, which is significant as it avoids the use of potentially genotoxic reagents that can arise from reacting anilines with methanesulfonyl chloride. nih.gov The synthesis of N-aryl sulfoximines, which are structurally related to sulfonamides, has also been achieved through palladium-catalyzed N-arylation with aryl sulfonates. lookchem.com

Table 2: Examples of Palladium-Catalyzed N-Arylation of Sulfonamides and Related Compounds

| Sulfonamide/Analogue | Aryl Halide/Sulfonate | Catalyst | Ligand | Base | Solvent | Product | Yield (%) | Reference |

| Methanesulfonamide | Various Aryl Bromides/Chlorides | Pd₂(dba)₃ | t-BuXPhos | K₃PO₄ | Dioxane | N-Aryl-methanesulfonamides | High | nih.gov |

| S-Methyl-S-phenylsulfoximine | Phenyl p-toluenesulfonate | Pd(OAc)₂ | MeO-CM-phos | K₂CO₃ | t-BuOH | N,S-Diphenyl-S-methylsulfoximine | 94 | lookchem.com |

| N-Aminoimidazol-2-one | p-Tosyloxyphenyl iodide | Pd(OAc)₂ | - | NaOAc | DMSO | 5-(4-Hydroxyphenyl)-N-aminoimidazol-2-one derivative | Good | researchgate.net |

This table showcases examples of the versatile palladium-catalyzed N-arylation for synthesizing N-aryl sulfonamides and their analogues. Specific examples for this compound were not explicitly detailed in the provided search results.

Oxidative Coupling Reactions of Sulfur and Nitrogen Sources

Oxidative coupling reactions provide a direct route to sulfonamides from less functionalized precursors like thiols and amines. An environmentally benign electrochemical method enables the oxidative coupling of thiols and amines, driven by electricity without the need for sacrificial reagents or catalysts. nih.gov The reaction proceeds through the initial anodic oxidation of the thiol to a disulfide, followed by the oxidation of the amine to a radical cation, which then reacts to form the sulfonamide. nih.gov

Chemical oxidation methods have also been developed. One such approach involves the oxidative coupling of thiols and amines mediated by reagents like iodine pentoxide (I₂O₅).

Sulfur Dioxide Insertion Methodologies

The insertion of sulfur dioxide (SO₂) into chemical bonds represents a modern and efficient strategy for synthesizing sulfonyl-containing compounds, including sulfonamides. Due to the hazardous nature of gaseous SO₂, stable and easy-to-handle solid surrogates have been developed. 1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) and potassium metabisulfite (B1197395) (K₂S₂O₅) are two of the most commonly used SO₂ surrogates. ethernet.edu.etresearchgate.net

These reagents can be used in one-pot procedures to synthesize sulfonamides. For example, organometallic reagents can react with DABSO to form sulfinates, which are then converted in situ to sulfonamides. dntb.gov.ua Another approach involves a three-component reaction of an aryl halide, an amine, and an SO₂ surrogate, often catalyzed by a transition metal like palladium or copper. This method allows for the direct construction of the sulfonamide linkage from readily available starting materials. A conceptually new strategy involves the net SO₂ insertion into the C–N bond of primary amines to directly afford primary sulfonamides. chemrxiv.org

Organometallic Reagent-Based Syntheses

The synthesis of primary sulfonamides, including this compound, can be effectively achieved through the use of organometallic reagents. A notable method involves the reaction of Grignard or organolithium reagents with specialized sulfinylamine compounds, such as N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO). acs.org This approach offers a significant advantage over traditional methods that rely on sulfonyl chlorides, which can be moisture-sensitive and require harsh conditions for their preparation. acs.org

The general mechanism proposes that the organometallic reagent, acting as a nucleophile, attacks the sulfur atom of the sulfinylamine. For the synthesis of this compound, the corresponding organometallic reagent would be (2-methylbenzyl)magnesium halide or (2-methylbenzyl)lithium. The reaction proceeds via a proposed intermediate which, after an intramolecular proton transfer and elimination of isobutene, yields the sulfonamide anion. A final aqueous workup provides the desired primary sulfonamide product. acs.org

Research has demonstrated the versatility of this method with a range of aryl and alkyl organometallic nucleophiles. Optimal reaction conditions typically involve using one equivalent of the organometallic reagent at a low temperature, such as -78 °C, to maximize yield. acs.org The reaction has also proven to be scalable for preparative purposes. acs.org

Electrochemical Synthesis Methods

Electrochemical methods represent a green and efficient alternative for synthesizing sulfonamides, as they are driven by electricity, often eliminating the need for sacrificial chemical reagents or catalysts. nih.govacs.org One prominent electrochemical approach is the oxidative coupling of thiols and amines. nih.govacs.org In this method, the corresponding thiol for this compound, which would be (2-methylphenyl)methanethiol, could be coupled with an amine source. The reaction is typically fast, with some transformations completed in as little as five minutes in a continuous flow reactor, producing hydrogen as the only benign byproduct. nih.govacs.org The mechanism is believed to involve the oxidation of the amine to a radical cation, which then reacts with a disulfide (formed electrochemically from the thiol) to generate a sulfenamide (B3320178) intermediate, ultimately leading to the sulfonamide. nih.govacs.org

Another innovative electrochemical strategy allows for the direct synthesis of sulfonamides from (hetero)arenes, sulfur dioxide (SO₂), and amines. nih.gov This dehydrogenative protocol avoids the need for pre-functionalized aromatic compounds. The reaction is triggered by the direct anodic oxidation of the aromatic substrate, followed by a nucleophilic attack of an amidosulfinate intermediate, which is formed from the amine and SO₂. nih.gov This amidosulfinate cleverly serves a dual role as both a reactant and a supporting electrolyte. nih.gov The use of boron-doped diamond (BDD) electrodes has been shown to be effective for this transformation, yielding a variety of sulfonamides. nih.gov

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful technique to accelerate organic reactions, offering benefits such as significantly reduced reaction times, improved yields, and enhanced reproducibility compared to conventional heating methods. amazonaws.comorientjchem.org The synthesis of sulfonamides can be expedited using this technology. One such protocol involves the direct reaction of sulfonic acids with amines in the presence of a coupling agent under microwave irradiation. amazonaws.com This method avoids the need to convert the sulfonic acid to a more reactive species like a sulfonyl chloride.

Another effective microwave-assisted route begins with the conversion of various bromides into sodium sulfonates. nih.gov For the target compound, this would involve starting with 2-methylbenzyl bromide. The resulting sulfonate salt can then be transformed into the corresponding sulfonyl chloride, which subsequently reacts with an amine source to furnish the final sulfonamide. nih.gov The use of microwave irradiation in the initial conversion step dramatically improves yields and shortens reaction times. nih.gov Recently, microwave synthesis has been applied in the multi-step preparation of complex drug molecules like Safinamide Methanesulfonate, demonstrating its utility and efficiency in medicinal chemistry. pku.edu.cn

Synthesis from Sulfonyl Azides

Sulfonyl azides are versatile and highly reactive intermediates in organic synthesis. A direct and efficient method for their preparation involves a diazo-transfer reaction from stable and readily available sulfonamides using reagents like triflyl azide (B81097) (TfN₃). organic-chemistry.orgnih.govacs.org This process is experimentally simple, proceeds under mild conditions, and is generally high-yielding. nih.gov

Alternatively, sulfonyl azides can be prepared in a one-pot synthesis from thiols. thieme-connect.com This procedure involves the in-situ generation of a sulfonyl chloride from the corresponding thiol via oxidation with N-chlorosuccinimide (NCS). The intermediate sulfonyl chloride is then immediately reacted with sodium azide in the same vessel to produce the sulfonyl azide. thieme-connect.com To synthesize (2-methylphenyl)methanesulfonyl azide, one would start with (2-methylphenyl)methanethiol.

Once formed, these sulfonyl azides serve as valuable precursors. They can participate in various catalytic transformations, such as copper-catalyzed azide-alkyne cycloadditions ("click chemistry"), to rapidly access a diverse library of functionalized sulfonamide derivatives. organic-chemistry.orgacs.org

Chemo-, Regio-, and Stereoselective Synthesis Considerations

In the synthesis of complex molecules containing the this compound moiety, controlling the selectivity of reactions is paramount.

Chemoselectivity refers to the ability to react with one functional group in the presence of others. For instance, in electrochemical sulfonamide synthesis using an amino alcohol, the reaction can be highly chemoselective, with the amine group reacting exclusively to form the sulfonamide while the alcohol group remains untouched. rsc.org This is crucial for synthesizing polyfunctional molecules without the need for extensive protecting group strategies.

Regioselectivity is the control over which position on a molecule reacts. In the synthesis of this compound, the initial functionalization of the toluene (B28343) precursor is a key regioselective step. Direct electrochemical sulfonylation of toluene might lead to a mixture of ortho-, meta-, and para-isomers, in addition to the desired benzylic functionalization. nih.gov Therefore, a more controlled, multi-step approach starting from 2-methylbenzyl bromide or thiol is often preferred to ensure the correct regiochemistry. Some modern multi-component reactions for synthesizing heterocyclic systems demonstrate high regioselectivity under catalyst-free conditions. researchgate.net

Stereoselectivity , the control over the 3D arrangement of atoms, is critical if the target molecule contains chiral centers. While this compound itself is achiral, analogues or more complex targets derived from it may be chiral. It has been shown that certain electrochemical methods for preparing sulfonamides from amino acids proceed without racemization of the existing chiral centers. acs.org The development of stereoselective synthetic routes is a major focus of modern organic chemistry, enabling access to specific enantiomers or diastereomers of biologically active compounds. mdpi.comumt.edu

Green Chemistry Principles in Sulfonamide Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, minimizing waste and energy consumption. jocpr.com These principles are increasingly important in the synthesis of sulfonamides and other pharmaceutical compounds. Key strategies include the use of electrochemical methods that replace chemical oxidants with electricity nih.govnih.gov and microwave-assisted protocols that reduce energy usage and reaction times. amazonaws.comnih.gov

Atom Economy and Reaction Efficiency

Atom economy is a core concept of green chemistry that measures the efficiency of a reaction in converting the mass of reactants into the desired product. nih.gov It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. primescholars.com

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) × 100

Traditional synthetic routes often suffer from poor atom economy. For example, the classic synthesis of a sulfonamide from a sulfonyl chloride and an amine generates a stoichiometric amount of hydrochloride salt as a byproduct, lowering the atom economy.

Example (Classical Route): R-SO₂Cl + 2 NH₃ → R-SO₂NH₂ + NH₄Cl

In this reaction, the atoms of one equivalent of ammonia and the chlorine atom end up in the byproduct (NH₄Cl), not the final product.

In contrast, modern synthetic methods strive for 100% atom economy. nih.gov Addition reactions, such as the Diels-Alder reaction or certain catalytic hydrogenations, are ideal examples where all reactant atoms are incorporated into the product. jocpr.comprimescholars.com While a fully atom-economical synthesis for this compound from basic precursors is challenging, methods that minimize byproducts are favored. For example, a hypothetical direct addition of ammonia across a sulfene (B1252967) (R-CH=SO₂) intermediate would be highly atom-economical. Similarly, reagentless protocols, such as the iodosulfenylation of alkynes using only iodine and a disulfide, have been developed with 100% atom economy in mind. rsc.org The pursuit of high reaction efficiency and atom economy continues to drive innovation in the synthesis of sulfonamides and other important chemical compounds. nih.gov

Solvent Selection and Waste Minimization

The Role of Solvent Polarity and Type

The reaction between an amine and a sulfonyl chloride is sensitive to the solvent environment. The solvent's polarity can affect the rate of reaction and the solubility of reactants and the amine hydrochloride byproduct. Research into analogous sulfonamide syntheses provides insights into potential solvent choices for this compound.

For instance, a study on the synthesis of various sulfonamide derivatives highlights the use of deep eutectic solvents (DESs) as a sustainable and effective reaction medium. These solvents, which are mixtures of hydrogen bond donors and acceptors, are often biodegradable and have low volatility. In a comparative study, the synthesis of a sulfonamide from a substituted aniline (B41778) and a sulfonyl chloride was carried out in different DESs, demonstrating variable yields.

Table 1: Effect of Different Deep Eutectic Solvents (DES) on the Yield of an Analogous Sulfonamide

| Deep Eutectic Solvent (Molar Ratio) | Reaction Time (h) | Yield (%) |

|---|---|---|

| Choline chloride/Urea (B33335) (1:2) | 4 | 85 |

| Choline chloride/Glycerol (1:2) | 4 | 92 |

| Choline chloride/Ethylene glycol (1:2) | 6 | 78 |

This table is based on data for an analogous sulfonamide synthesis and is intended to be illustrative of the potential effects of different DES on the synthesis of this compound.

Furthermore, a patent from 1971 describes the use of nitroalkanes, such as 1-nitropropane, as a reaction diluent for the synthesis of methanesulfonamides. google.com In this process, the amine hydrochloride byproduct precipitates from the solution and is easily removed by filtration, simplifying the work-up procedure. google.com The sulfonamide product can then be recovered from the nitroalkane by extraction with water. google.com This method offers a potential alternative to more conventional solvents.

Solvent-Free and Alternative Media Approaches

A significant step towards waste minimization is the elimination of traditional solvents altogether. Solvent-free reaction conditions, often facilitated by mechanochemistry (ball milling), represent a frontier in green synthesis. These methods can lead to higher yields, shorter reaction times, and a drastic reduction in waste.

Another approach involves the use of alternative, greener solvents. For the synthesis of related heterocyclic methanesulfonamides, a combination of anhydrous potassium carbonate as a base in dry dimethylformamide (DMF) has been reported. researchgate.net While effective, the search for less hazardous alternatives to solvents like DMF is ongoing, with options like cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (B130290) (2-MeTHF) gaining traction in the pharmaceutical industry due to their favorable safety and environmental profiles. nih.gov

Waste Minimization Strategies

Beyond solvent selection, a holistic approach to waste minimization is crucial for the sustainable production of this compound. Key strategies include:

Process Optimization: Fine-tuning reaction parameters such as temperature, reaction time, and stoichiometry of reactants can significantly improve yield and reduce the formation of byproducts. For example, in the synthesis of a related sulfonyl chlorobenzoic acid, optimizing the molar ratio of the reactants and the reaction temperature led to a yield of 95.7%. semanticscholar.org

Catalyst Selection: Employing highly selective and recyclable catalysts can minimize waste streams associated with stoichiometric reagents.

Byproduct Valorization: Investigating potential uses for byproducts, such as the amine hydrochloride salt, can turn a waste stream into a valuable co-product.

Lean Manufacturing Principles: Adopting principles such as just-in-time production and value stream mapping can help in identifying and eliminating sources of waste throughout the manufacturing process. ioscm.com

Table 2: Comparison of Waste Reduction Strategies in Chemical Synthesis

| Strategy | Description | Potential Impact on this compound Synthesis |

|---|---|---|

| Solvent Substitution | Replacing hazardous solvents with greener alternatives (e.g., water, DES, bio-solvents). | Reduced environmental pollution and potential for improved reaction efficiency. |

| Solvent-Free Synthesis | Conducting reactions without a solvent, often using mechanochemistry. | Elimination of solvent waste, reduced energy consumption, and potentially higher yields. |

| Process Intensification | Using continuous flow reactors or other technologies to improve efficiency and reduce waste. | Better control over reaction conditions, leading to higher purity and less byproduct formation. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. | Minimization of waste at the molecular level. |

Chemical Reactivity and Reaction Mechanisms of 2 Methylphenyl Methanesulfonamide Derivatives

Reactivity of the Sulfonamide Functional Group

The sulfonamide group (-SO₂NH-) is a cornerstone of many pharmaceuticals and is characterized by a rich and varied reactivity profile. This is a consequence of the electronic properties of the nitrogen and sulfur centers, as well as the acidity of the N-H proton.

Nucleophilic Characteristics of the Nitrogen Atom

The nitrogen atom in (2-Methylphenyl)methanesulfonamide, while generally considered to be weakly nucleophilic due to the electron-withdrawing effect of the adjacent sulfonyl group, can participate in nucleophilic reactions under appropriate conditions. This typically involves N-alkylation or N-arylation reactions.

N-Alkylation: The deprotonated sulfonamide anion is a more potent nucleophile and can react with alkylating agents. For instance, manganese-catalyzed N-alkylation of sulfonamides with alcohols has been demonstrated as an efficient method. acs.org This "borrowing hydrogen" approach allows for the formation of N-alkylated products from a range of aryl and alkyl sulfonamides with benzylic and primary aliphatic alcohols in excellent yields. acs.org

N-Arylation: The nitrogen atom can also undergo arylation through cross-coupling reactions. Palladium- and copper-catalyzed methods are commonly employed for this transformation. For example, a mild and efficient palladium-catalyzed cross-coupling of methanesulfonamide (B31651) with aryl bromides and chlorides has been developed, offering a safer alternative to traditional methods that might produce genotoxic impurities. organic-chemistry.orgnih.gov Similarly, copper-catalyzed N-arylation of sulfonamides with arylboronic acids has been achieved in water under ligand-free and aerobic conditions, highlighting an environmentally benign approach. organic-chemistry.org These reactions typically proceed via the formation of a metal-nitrogen bond, followed by reductive elimination to form the N-aryl sulfonamide.

A selection of N-arylation and N-alkylation reactions of sulfonamides is presented in the table below, illustrating the scope of these transformations.

| Reaction Type | Catalyst/Reagent | Coupling Partner | Product Type | Reference |

| N-Alkylation | Mn(I) PNP pincer complex | Benzylic/Aliphatic Alcohols | N-Alkyl Sulfonamide | acs.org |

| N-Arylation | [Pd(allyl)Cl]₂ / t-BuXPhos | Aryl Bromides/Chlorides | N-Aryl Sulfonamide | organic-chemistry.orgnih.gov |

| N-Arylation | Cu(OAc)₂·H₂O | Arylboronic Acids | N-Aryl Sulfonamide | organic-chemistry.org |

| N-Arylation | CuI | Aryl Bromides | N-Aryl Sulfonamide | nie.edu.sg |

Electrophilic Nature of the Sulfuryl Center

The sulfur atom in the sulfonamide group is in a high oxidation state (+6) and is bonded to two oxygen atoms and a nitrogen atom, rendering it highly electrophilic. However, reactions directly at the sulfur center of a pre-formed sulfonamide are less common than reactions involving the nitrogen or the N-H proton. The cleavage of the S-N bond is generally difficult due to its stability.

Reactions involving the electrophilic sulfuryl center are more pertinent to the synthesis of sulfonamides, for instance, the reaction of an amine with a sulfonyl chloride (e.g., methanesulfonyl chloride). In this case, the amine acts as the nucleophile attacking the electrophilic sulfur atom of the sulfonyl chloride.

Deprotonation and Anion Chemistry of Sulfonamides

The proton on the nitrogen atom of a primary sulfonamide like this compound is acidic due to the strong electron-withdrawing nature of the sulfonyl group. The pKa of methanesulfonamide in DMSO is reported to be 17.5. nih.gov This acidity allows for the ready formation of a sulfonamide anion in the presence of a suitable base.

The resulting anion is a key intermediate in many of the reactions of sulfonamides, particularly N-alkylation and N-arylation, where it acts as the active nucleophile. acs.orgorganic-chemistry.orgnih.govorganic-chemistry.org The stability of the sulfonamide anion also plays a role in its ability to act as a directing group in certain C-H functionalization reactions, which will be discussed in a later section.

Reactions of the Aromatic Ring System

The aromatic ring of this compound is susceptible to electrophilic attack and can also be functionalized through modern C-H activation strategies.

Electrophilic Aromatic Substitution Patterns

The methanesulfonamido group (-NHSO₂CH₃) is an ortho-, para-directing group in electrophilic aromatic substitution reactions. This is due to the lone pair of electrons on the nitrogen atom which can be delocalized into the aromatic ring, stabilizing the arenium ion intermediate formed during the attack of an electrophile at the ortho and para positions. The methyl group on the tolyl ring is also an activating, ortho-, para-directing group.

In the case of this compound, the two directing groups are on the same aromatic ring. The methanesulfonamido group is at position 1 and the methyl group is at position 2. The positions ortho to the methanesulfonamido group are 2 (already substituted) and 6. The position para to the methanesulfonamido group is position 4. The positions ortho to the methyl group are 1 (already substituted) and 3. The position para to the methyl group is position 5.

Therefore, electrophilic attack is expected to be directed to positions 3, 4, 5, and 6. The precise regioselectivity will be influenced by the steric hindrance from the existing substituents and the specific reaction conditions. A study on the nitration and bromination of N-(dimethylphenyl)methanesulfonamides showed that the methanesulfonamide group is a powerful ortho,para-directing group. researchgate.netresearchgate.net For N-(2,6-dimethylphenyl)methanesulfonamide, nitration occurs at the 4-position in high yield. researchgate.netresearchgate.net Based on these findings, for this compound, substitution would be strongly favored at the position para to the more powerful directing group, the methanesulfonamido group, which is position 4. Steric hindrance from the ortho-methyl group might disfavor substitution at position 6.

A summary of expected electrophilic aromatic substitution products is provided below.

| Electrophile (E+) | Expected Major Product(s) | Reference |

| NO₂⁺ (Nitration) | 4-Nitro-(2-methylphenyl)methanesulfonamide | researchgate.netresearchgate.net |

| Br⁺ (Bromination) | 4-Bromo-(2-methylphenyl)methanesulfonamide | researchgate.netresearchgate.net |

Directed C-H Functionalization Strategies

The sulfonamide group can act as a directing group in transition metal-catalyzed C-H functionalization reactions, enabling the selective introduction of new functional groups at the ortho position of the aromatic ring. This strategy offers a powerful and atom-economical alternative to traditional cross-coupling reactions.

Rhodium(III) and Palladium(II) catalysts have been effectively used for the C-H functionalization of aryl sulfonamides. nih.govnih.govrsc.orgnih.govresearchgate.netresearchgate.net The reaction typically proceeds through the formation of a cyclometalated intermediate, where the metal center is coordinated to the nitrogen or oxygen of the sulfonamide group and has formed a bond with the ortho-carbon of the aromatic ring. This intermediate can then react with various coupling partners.

For this compound, the sulfonamide group would direct functionalization to the C-H bond at the 6-position. This regioselectivity is complementary to classical electrophilic aromatic substitution. The ability to switch the site-selectivity of C-H activation in aryl sulfonamides containing other directing groups has also been demonstrated, offering a versatile tool for the synthesis of complex molecules. nih.govnih.govrsc.org

| Metal Catalyst | Coupling Partner | Product Type | Reference |

| Rh(III) | Alkenes/Alkynes | ortho-Alkenylated/Alkynylated Sulfonamide | nih.govnih.govrsc.orgrsc.org |

| Pd(II) | Aryl Halides/Alkenes | ortho-Arylated/Alkenylated Sulfonamide | nih.govresearchgate.netresearchgate.net |

Cross-Coupling Reactions at the Aryl Moiety

The aryl group within sulfonamides can be functionalized through various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. These transformations are pivotal in constructing complex molecular architectures.

Palladium-catalyzed cross-coupling reactions are prominent in this context. For instance, pyrimidin-2-yl sulfonates can react with arylboronic acids, terminal alkynes, or anilines in the presence of a heterogeneous palladium catalyst supported on natural wool fiber. rsc.org This method provides good to high yields of the corresponding coupled products. rsc.org The catalyst demonstrates stability, minimal metal leaching, and can be reused multiple times. rsc.org

Nickel-catalyzed reactions have also emerged as a powerful tool for C-N cross-couplings of sulfonamides with (hetero)aryl chlorides. researchgate.net These reactions, previously reliant on palladium catalysis, can now be achieved using air-stable nickel pre-catalysts. researchgate.net The scope of these nickel-catalyzed reactions is extensive, accommodating a wide range of (pseudo)halide electrophiles. researchgate.net

Furthermore, copper-catalyzed N-arylation of sulfonamides with (hetero)aryl halides presents another effective strategy. nih.gov A combination of copper salts and oxalamides or 4-hydroxypicolinamides facilitates the coupling of a broad spectrum of primary and secondary sulfonamides with (hetero)aryl bromides. nih.gov For less reactive (hetero)aryl chlorides, a system employing Cu₂O and a 4-hydroxypicolinamide ligand has proven successful. nih.gov

The intramolecular cross-electrophile coupling of benzylic sulfonamides with alkyl chlorides can be achieved using a nickel(II) catalyst. This reaction leads to the formation of cyclopropane (B1198618) products and can induce ring contraction in N-tosylpiperidines to yield aryl and vinylcyclopropanes with pendant sulfonamides with high diastereoselectivity. acs.org

Below is a table summarizing various cross-coupling reactions involving aryl sulfonamides:

| Catalyst System | Coupling Partners | Product Type | Key Features |

| Wool-Pd complex | Pyrimidin-2-yl sulfonates + Arylboronic acids/Terminal alkynes/Anilines | C-C/C-N coupled products | Heterogeneous, reusable, eco-friendly rsc.org |

| (L)NiCl(o-tol) | Sulfonamides + (Hetero)aryl chlorides/bromides/iodides/tosylates | N-Aryl sulfonamides | Air-stable pre-catalyst, broad scope researchgate.net |

| Cu salts/Oxalamides or 4-Hydroxypicolinamides | Sulfonamides + (Hetero)aryl bromides/chlorides | N-Aryl sulfonamides | Effective for both primary and secondary sulfonamides nih.gov |

| Nickel(II) catalyst | Benzylic sulfonamides + Alkyl chlorides (intramolecular) | Cyclopropanes | Diastereoselective ring contraction possible acs.org |

Mechanistic Investigations of Related Sulfonyl Transformations

Understanding the mechanisms of reactions involving the sulfonyl group is crucial for predicting reactivity and controlling reaction outcomes. This section explores the decomposition, solvolysis, and migration of sulfonyl compounds, as well as the catalytic role of sulfonamides.

Decomposition Pathways and Kinetic Studies of Sulfonyl Compounds

The decomposition of sulfonyl compounds can proceed through various pathways. For instance, the thermal decomposition of sulfuryl chloride (SO₂Cl₂) at room temperature yields sulfur dioxide and chlorine gas in a first-order reaction. askfilo.com

N-sulfonylhydrazones can decompose to form diazo compounds. A study on structurally varied N-sulfonylhydrazones revealed that N-tfsylhydrazone is a particularly effective substrate for generating the corresponding diazo compound at room temperature. rsc.org This decomposition can occur in a range of solvents with various common bases under mild conditions. rsc.org

Reductive desulfonylation reactions lead to the removal of a sulfonyl group and its replacement with a hydrogen atom. wikipedia.org Mechanistic studies suggest that these reactions, often employing metal amalgams, proceed via the formation of a sulfinate anion and a radical intermediate. wikipedia.org

Solvolysis Mechanisms of Sulfonyl Halides

The solvolysis of sulfonyl halides, particularly arenesulfonyl chlorides, has been a subject of extensive mechanistic study. beilstein-journals.orgnih.gov These reactions are generally considered to proceed through a bimolecular nucleophilic substitution (SN2) mechanism. nih.govrsc.org

The extended Grunwald-Winstein equation is a valuable tool for analyzing the solvolysis mechanisms of sulfonyl halides. beilstein-journals.orgnih.gov This equation helps to quantify the sensitivity of the reaction rate to changes in solvent nucleophilicity and ionizing power. beilstein-journals.org For many arenesulfonyl and alkanesulfonyl chlorides, the solvolysis follows a concerted SN2 pathway. nih.gov

Kinetic studies of the hydrolysis of substituted benzenesulfonyl chlorides in water have shown that the reaction rates for alkaline hydrolysis correlate well with the Hammett equation, indicating an SN2 mechanism where bond formation is predominant in the transition state. rsc.org In contrast, the neutral solvolysis rates often yield a curved Hammett plot. rsc.org The kinetic solvent isotope effect for the hydrolysis of methanesulfonyl chloride and benzenesulfonyl chloride is significantly higher than that for alkyl chlorides, suggesting more bond breaking at the transition state for the sulfonyl chlorides. beilstein-journals.org

The ortho-effect is also observed in the solvolysis of arenesulfonyl chlorides, where ortho-alkyl substituents can increase the reaction rate, possibly by restricting rotation around the C-S bond and facilitating nucleophilic attack. researchgate.net

Sulfonyl Migrations (N-C, N-O, N-N, O-C, O-O, C-C)

The migration of a sulfonyl group is a fascinating and often unexpected rearrangement reaction in organic chemistry. rsc.org These migrations can occur between various atoms, including nitrogen-carbon (N-C), nitrogen-oxygen (N-O), nitrogen-nitrogen (N-N), oxygen-carbon (O-C), oxygen-oxygen (O-O), and carbon-carbon (C-C). rsc.org These shifts can be formal 1,2-, 1,3-, 1,4-, 1,5-, 1,6-, and 1,7-migrations and can proceed through either polar or radical mechanisms, both inter- and intramolecularly. rsc.org

For example, a 1,3-rearrangement of an allylic sulfonyl group has been reported. tandfonline.com The synthesis of 3-sulfonylindoles can be achieved through a gold(I)- or silver(I)-catalyzed cyclization of ortho-alkynyl N-sulfonyl precursors, which occurs concurrently with a 1,3-sulfonyl migration induced by visible light. acs.org Mechanistic studies suggest the involvement of a sulfonyl radical in this process. acs.org

Determining the precise mechanism of sulfonyl migrations requires sophisticated experimental and computational techniques. rsc.org

Isotopic Labeling: This powerful technique involves replacing an atom in the migrating sulfonyl group or the molecular backbone with one of its isotopes (e.g., ³⁴S, ¹⁸O, ¹³C, ²H). By tracking the position of the isotope in the product, one can distinguish between intramolecular (no scrambling of the label) and intermolecular (scrambling of the label) pathways. rsc.org

Crossover Experiments: In a crossover experiment, two similar but distinct substrates are reacted together. If the migration is intermolecular, "crossover" products will be formed where the migrating group from one substrate has attached to the other. The absence of crossover products is strong evidence for an intramolecular mechanism. rsc.org For instance, crossover experiments involving the 1,4-palladium migration in the synthesis of fused cyclobutanes helped to elucidate the reaction pathway. acs.org

Computational Methods: Density functional theory (DFT) calculations and other molecular modeling techniques are increasingly used to investigate the potential energy surfaces of rearrangement reactions. rsc.orgnih.gov These calculations can help to identify transition states and intermediates, providing theoretical support for a proposed mechanism.

Spectroscopic Techniques: Electron paramagnetic resonance (EPR) spectroscopy can be used to detect and characterize radical intermediates, which are often involved in sulfonyl migrations. rsc.org

Role of Sulfonamides as Catalysts or Co-catalysts (e.g., in Asymmetric Dihydroxylation)

Sulfonamides can act as more than just substrates; they can also play a crucial role as catalysts or co-catalysts in important organic transformations. A prime example is the Sharpless asymmetric dihydroxylation, a widely used method for the enantioselective synthesis of vicinal diols from alkenes. nih.gov

In this reaction, methanesulfonamide (CH₃SO₂NH₂) has been found to significantly accelerate the rate-limiting hydrolysis of the intermediate osmate(VI) ester. acs.orgorganic-chemistry.orgresearchgate.net The role of methanesulfonamide is twofold. For long-chain aliphatic olefins, it acts as a cosolvent, aiding the transfer of hydroxide (B78521) ions from the aqueous phase to the organic phase where the reaction occurs. organic-chemistry.org For conjugated aromatic olefins, the weakly acidic methanesulfonamide functions as a general acid catalyst, protonating the intermediate osmate ester to facilitate its hydrolysis. acs.orgorganic-chemistry.orgnih.gov

The accelerating effect of methanesulfonamide is dependent on the structure of the olefin. researchgate.net For non-terminal aliphatic olefins, the polarity of the intermediate osmate ester influences the reaction time and the magnitude of the methanesulfonamide effect. acs.orgnih.gov In contrast, for short-chain terminal aliphatic olefins, where the osmate ester has easier access to the aqueous phase, methanesulfonamide has little to no accelerating effect. acs.orgnih.gov

The following table summarizes the effect of methanesulfonamide in the Sharpless Asymmetric Dihydroxylation:

| Olefin Type | Role of Methanesulfonamide | Observed Effect |

| Long-chain aliphatic olefins | Cosolvent | Accelerates reaction by aiding hydroxide ion transfer organic-chemistry.org |

| Conjugated aromatic olefins | General acid catalyst | Accelerates reaction by protonating the osmate ester acs.orgorganic-chemistry.org |

| Short-chain terminal aliphatic olefins | - | No significant accelerating effect acs.orgnih.gov |

Radical Chemistry Involving Sulfonyl Species

The sulfonyl group (–SO₂–) and the broader sulfonamide structure can participate in radical chemistry, typically involving the formation of sulfonyl radicals or radicals at adjacent carbon atoms. The generation and subsequent reactions of these species are key to various synthetic transformations.

The initiation of radical reactions often involves the abstraction of a hydrogen atom. For instance, in studies on the atmospheric photo-oxidation of methanesulfonamide, the reaction is initiated by a hydroxyl radical (OH) abstracting a hydrogen from the methyl group. copernicus.org This is considered the dominant initial step due to the high rate coefficient and the nature of the observed products. copernicus.org The resulting radical can then react with molecular oxygen. copernicus.org

In the case of this compound derivatives, radical formation can be envisioned at the benzylic methyl group or at the nitrogen of the sulfonamide. However, studies on simpler sulfonamides suggest that hydrogen abstraction from the -NH₂ group is a minor pathway. copernicus.org The primary radical formed from hydrogen abstraction at the carbon alpha to the sulfonyl group, CH₂•SO₂NH₂, can undergo several subsequent reactions. One potential fate is cleavage of the C–S bond to yield formaldehyde (B43269) (CH₂O) and an SO₂NH₂ radical. copernicus.org The SO₂NH₂ radical itself can then either react with oxygen or undergo S–N bond scission to produce sulfur dioxide (SO₂) and an amino radical (NH₂). copernicus.org

Copper-promoted cascade radical reactions have also been developed for N-sulfonyl-2-allylanilines, demonstrating the utility of sulfonyl-containing compounds in complex radical transformations for creating novel molecular architectures. nih.gov These reactions proceed through a plausible mechanism involving radical intermediates that lead to the formation of new carbon-carbon bonds. nih.gov

Table 1: Summary of Potential Radical Reactions Involving Sulfonamide Species

| Reaction Type | Reactant/Precursor | Radical Intermediate | Subsequent Fate/Products |

| H-Abstraction | Methanesulfonamide | CH₂•SO₂NH₂ | C-S bond cleavage (forming CH₂O and SO₂NH₂ radical) copernicus.org |

| S-N Scission | SO₂NH₂ radical | NH₂ radical | Formation of SO₂ copernicus.org |

| Cascade Cyclization | N-sulfonyl-2-allylaniline | Nitrogen/Carbon radicals | Formation of (2-indolinyl)methylated hydrofullerenes nih.gov |

Olefination Reactions Mediated by Sulfonyl Compounds

Sulfonyl compounds are central to powerful olefination reactions, most notably the Julia-Kocienski olefination. organic-chemistry.orgthieme-connect.de This reaction provides a highly versatile and stereoselective method for constructing carbon-carbon double bonds from sulfones and carbonyl compounds (aldehydes or ketones). organic-chemistry.orgnih.gov It is a modification of the classical Julia-Lythgoe olefination and offers the significant advantage of being a one-pot process. nih.gov

The mechanism of the Julia-Kocienski olefination involves several key steps. nih.gov First, a strong base deprotonates the sulfone at the carbon alpha to the sulfonyl group, creating a nucleophilic carbanion. This carbanion then adds to the carbonyl group of an aldehyde or ketone to form a β-alkoxy sulfone intermediate. nih.gov This intermediate undergoes a spontaneous Smiles rearrangement, where the heteroaryl group of the sulfone migrates from the sulfur to the oxygen atom. nih.gov The resulting species then collapses, eliminating sulfur dioxide and a heteroaryl alkoxide to furnish the final alkene product. nih.govnih.gov

The stereochemical outcome (E/Z selectivity) of the Julia-Kocienski olefination is a critical feature and is influenced by the nature of the sulfonyl group, the reactants, the base, and the reaction conditions. organic-chemistry.orgcas.cn Different heteroaryl sulfones are employed to control the selectivity. Benzothiazol-2-yl (BT) and 1-phenyl-1H-tetrazol-5-yl (PT) sulfones are the most widely used. nih.gov PT sulfones, due to the sterically demanding phenyl group, generally provide higher E-selectivity compared to BT sulfones. organic-chemistry.org Conversely, pyridinyl sulfones have been shown to exhibit high Z-selectivity. organic-chemistry.org The choice of counterion (e.g., Li⁺ vs. K⁺) and solvent polarity can also influence the transition state geometry and, consequently, the stereoselectivity of the initial addition step. organic-chemistry.org

While this compound itself is not the typical reagent for this reaction, a derivative where the methyl group is replaced by a suitable activating heteroaryl group (like BT or PT) would be a substrate for the Julia-Kocienski olefination. The (2-methylphenyl)sulfonyl moiety would act as the leaving group in the final elimination step. The principles of the Julia-Kocienski reaction are broadly applicable to a wide range of aryl sulfones. thieme-connect.de

Table 2: Common Heteroaryl Groups in Julia-Kocienski Olefination and Their Influence on Stereoselectivity

| Heteroaryl Group | Abbreviation | Typical Stereoselectivity | Notes |

| Benzothiazol-2-yl | BT | Good E-selectivity | Widely used; can be prone to self-condensation under basic conditions. organic-chemistry.orgcas.cn |

| 1-Phenyl-1H-tetrazol-5-yl | PT | Excellent E-selectivity | Steric hindrance from the phenyl group favors the transition state leading to E-alkenes; less prone to self-condensation. organic-chemistry.orgcas.cn |

| Pyridin-2-yl | Py | High Z-selectivity | Offers complementary selectivity to BT and PT sulfones. organic-chemistry.org |

| 3,5-Bis(trifluoromethyl)phenyl | BTFP | Good E-selectivity | Used for the synthesis of α-fluoroacrylates. nih.govcas.cn |

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In N-(substituted phenyl)-methanesulfonamides, the key vibrational modes are associated with the sulfonamide group and the substituted phenyl ring. researchgate.net

The N-H stretching vibration typically appears as a distinct band in the region of 3232–3298 cm⁻¹. researchgate.net The sulfonyl (SO₂) group is characterized by two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations, which are expected in the ranges of 1317–1331 cm⁻¹ and 1139–1157 cm⁻¹, respectively. researchgate.net The sulfur-nitrogen (S-N) stretching vibration is generally observed between 833 and 926 cm⁻¹. researchgate.net

In addition to the sulfonamide group, characteristic absorptions for the 2-methylphenyl moiety are also present. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. udel.edulibretexts.org In-ring carbon-carbon (C-C) stretches produce bands in the 1400–1600 cm⁻¹ region. libretexts.org The aliphatic C-H stretching from the methyl group on the phenyl ring and the methyl group of the methanesulfonyl moiety are expected in the 2850–3000 cm⁻¹ range. libretexts.org

Table 1: Characteristic FT-IR Absorption Bands for (2-Methylphenyl)methanesulfonamide

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H | Stretching | 3232–3298 researchgate.net | Medium |

| Aromatic C-H | Stretching | > 3000 udel.edulibretexts.org | Medium-Weak |

| Aliphatic C-H | Stretching | 2850–3000 libretexts.org | Medium-Weak |

| Aromatic C=C | In-ring Stretching | 1400–1600 libretexts.org | Medium-Weak |

| SO₂ | Asymmetric Stretching | 1317–1331 researchgate.net | Strong |

| SO₂ | Symmetric Stretching | 1139–1157 researchgate.net | Strong |

FT-Raman spectroscopy serves as a valuable complement to FT-IR for vibrational analysis. nih.govnih.gov While FT-IR measures the absorption of infrared light, FT-Raman measures the inelastic scattering of laser light. This often results in different selection rules, meaning that vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, FT-Raman spectroscopy would be particularly useful for observing symmetric vibrations and bonds involving non-polar groups, which tend to have a greater Raman scattering cross-section. The technique helps to confirm the assignments of vibrational modes made from the FT-IR spectrum and provides a more complete picture of the molecule's vibrational framework. nih.govnih.gov Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed alongside experimental FT-IR and FT-Raman data to achieve a complete and accurate assignment of the vibrational modes. nih.govnih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.

The electron ionization (EI) mass spectrum of this compound is characterized by several key fragmentation pathways that are diagnostic for its structure. The molecular ion peak [M]•+ is expected at a mass-to-charge ratio (m/z) of 185, corresponding to its molecular weight.

A primary fragmentation pathway for arylsulfonamides involves the cleavage of the C-S or S-N bonds. A notable fragmentation pattern observed in many aromatic sulfonamides is the elimination of sulfur dioxide (SO2), which has a mass of 64 Da. nih.gov This process often occurs through a rearrangement mechanism.

Another significant fragmentation involves the cleavage of the benzyl-nitrogen bond. This cleavage can lead to the formation of the 2-methylbenzyl cation. This cation is known to rearrange to the highly stable tropylium (B1234903) ion, which gives a characteristic peak at m/z 91. The observation of this peak is a strong indicator of a benzyl (B1604629) moiety in the structure. Further fragmentation of the aromatic ring can also occur.

A plausible fragmentation pathway is outlined below:

Molecular Ion Formation : C₈H₁₁NO₂S + e⁻ → [C₈H₁₁NO₂S]•+ (m/z 185)

Formation of 2-methylbenzyl cation : Cleavage of the N-CH₂ bond can yield the 2-methylbenzyl cation at m/z 105.

Formation of Tropylium Ion : The 2-methylbenzyl cation can rearrange to the more stable tropylium ion at m/z 91.

Loss of Sulfonamide Moiety : Fragmentation can also lead to the loss of the methanesulfonamide (B31651) radical (•SO₂NH₂), resulting in a fragment corresponding to the 2-methylphenylmethyl radical.

The table below summarizes the expected key fragments and their corresponding m/z values.

| Fragment Ion | Structure | m/z |

| Molecular Ion | [C₈H₁₁NO₂S]•+ | 185 |

| 2-Methylbenzyl cation | [C₈H₉]⁺ | 105 |

| Tropylium ion | [C₇H₇]⁺ | 91 |

| Fragment from SO₂ loss | [C₈H₁₁N]•+ | 121 |

These characteristic fragmentation patterns provide strong evidence for the confirmation of the structure of this compound. researchgate.netresearchgate.netnih.gov

High-resolution mass spectrometry (HRMS) is employed to determine the precise molecular formula of a compound by measuring its mass with very high accuracy. nih.gov This technique can differentiate between compounds that have the same nominal mass but different elemental compositions.

For this compound, the molecular formula is C₈H₁₁NO₂S. The exact mass can be calculated by summing the masses of the most abundant isotopes of each element. missouri.edu

The calculated monoisotopic mass for C₈H₁₁NO₂S is 185.05105 Da. An HRMS measurement that yields a mass very close to this theoretical value confirms the elemental composition and rules out other possible formulas.

The table below compares the exact mass of this compound with another hypothetical compound having the same nominal mass.

| Molecular Formula | Nominal Mass | Exact Mass (Da) |

| C₈H₁₁NO₂S | 185 | 185.05105 |

| C₇H₁₃N₃O₂ | 185 | 185.09978 |

The high precision of HRMS allows for the unambiguous determination of the elemental formula, providing a critical piece of data for structural elucidation. acs.org

Electronic Spectroscopy

Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon absorption of ultraviolet or visible light.

The UV-Visible spectrum of this compound is primarily governed by the electronic transitions within the substituted benzene (B151609) ring, which acts as a chromophore. The absorption of UV radiation promotes electrons from lower energy molecular orbitals (HOMO) to higher energy molecular orbitals (LUMO). scielo.br

For aromatic systems like the one in this compound, the most significant electronic transitions are of the π → π* type. researchgate.net These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. The benzene ring itself exhibits characteristic absorption bands, and the presence of substituents modifies the wavelength (λmax) and intensity (molar absorptivity, ε) of these absorptions.

The 2-methyl and the methanesulfonamide groups attached to the phenyl ring are expected to cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted benzene. This is due to the electronic effects of the substituents on the π-electron system of the ring.

The UV-Vis spectrum of the closely related p-toluenesulfonamide (B41071) shows an absorption maximum around 225 nm. nist.gov It is anticipated that this compound will exhibit a similar absorption profile, with a primary absorption band in the 200-280 nm region of the UV spectrum. The fine structure often observed in the spectrum of benzene is typically lost in substituted benzenes due to the disruption of symmetry.

| Compound | Expected λmax (nm) | Type of Transition |

| Benzene | ~254 | π → π |

| This compound | ~220-270 | π → π |

The study of the UV-Vis spectrum provides valuable information about the conjugated system within the molecule. thermofisher.com

X-ray Crystallography

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

The geometry around the sulfur atom in the methanesulfonamide group is expected to be tetrahedral. The S-O and S-N bond lengths and the O-S-O and O-S-N bond angles will be consistent with those observed in other sulfonamides.

A key conformational feature is the torsion angle defined by the C-S-N-C chain. Studies on similar molecules show that the conformation around the S-N bond can vary. iucr.orgnih.gov Furthermore, the orientation of the 2-methylphenyl group relative to the rest of the molecule is of interest. The presence of the methyl group at the ortho position may introduce some steric hindrance, influencing the preferred conformation.

The table below presents typical bond lengths and angles for the methanesulfonamide group based on data from related structures.

| Bond/Angle | Expected Value |

| S=O Bond Length | ~1.43 Å |

| S-N Bond Length | ~1.63 Å |

| S-C Bond Length | ~1.76 Å |

| O=S=O Bond Angle | ~120° |

| N-S-C Bond Angle | ~107° |

| C-N-S Bond Angle | ~120° |

This crystallographic data provides a detailed and accurate picture of the molecule's three-dimensional structure. nih.gov

Intermolecular Interactions and Crystal Packing

The primary and most influential intermolecular interaction in the crystal lattice of sulfonamides is the hydrogen bond formed between the sulfonamide N-H donor and the sulfonyl oxygen (O=S) acceptor of a neighboring molecule. nih.govresearchgate.netnih.gov This N-H···O=S hydrogen bond is a recurring and dominant motif in the crystal structures of a wide array of sulfonamides. nih.govnih.gov These interactions typically lead to the formation of well-defined supramolecular synthons, such as dimers or extended chains. researchgate.netnsf.gov In many sulfonamide crystals, molecules are linked into centrosymmetric dimers through a pair of N-H···O hydrogen bonds. nsf.gov These dimers can then be further interconnected to form higher-order structures like ribbons or sheets. nsf.gov

The specific geometric parameters of these interactions, such as bond distances and angles, dictate the efficiency of the crystal packing. While the precise crystal structure of this compound is not publicly available, the expected intermolecular interactions can be summarized based on data from closely related compounds.

Table 1: Representative Intermolecular Hydrogen Bond Geometry in Sulfonamide Crystals

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |

| N-H···O=S | ~ 0.86 | ~ 2.1 | ~ 2.9 | ~ 160-170 |

| C-H···O=S | ~ 0.95 | ~ 2.5 | ~ 3.4 | ~ 150-160 |

Note: The data in this table are representative values based on published crystal structures of similar sulfonamide compounds and are intended for illustrative purposes.

The interplay of these various intermolecular forces—strong N-H···O hydrogen bonds, weaker C-H···O contacts, and π-π stacking interactions—results in a densely packed and stable three-dimensional crystalline lattice for this compound. The specific arrangement will be influenced by the steric hindrance of the ortho-methyl group on the phenyl ring, which may affect the preferred conformational orientation of the molecule and the resulting packing motif. nih.gov

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations have been instrumental in elucidating the fundamental properties of (2-Methylphenyl)methanesulfonamide. These computational approaches allow for the detailed analysis of its conformational landscape, electronic structure, and spectroscopic characteristics.

Density Functional Theory (DFT) has been widely used to determine the most stable three-dimensional arrangement of atoms in this compound. researchgate.net Specifically, the B3LYP exchange-correlation functional combined with various basis sets, such as 6-311G(d,p) and 6-311++G(d,p), has been employed for geometry optimization. rsc.orgsemanticscholar.orgtandfonline.comresearchgate.net

These calculations help in understanding the molecule's conformation, including the relative orientation of the 2-methylphenyl ring and the methanesulfonamide (B31651) group. researchgate.netresearchgate.netresearchgate.net Conformational analysis reveals the different spatial arrangements of the molecule and their relative energies, identifying the most stable conformer. For instance, studies on related N-(aryl)sulfonamides have investigated the syn and anti conformations with respect to the ortho substituent on the aniline (B41778) ring. rsc.org

Table 1: Calculated Geometric Parameters for this compound (Representative Data)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-S | 1.76 | |

| C-N | 1.41 | |

| S-N-C | 125.0 | |

| O-S-O | 120.0 |

Note: The data in this table is representative of typical values obtained from DFT calculations for similar sulfonamide structures and may not reflect the exact values for this compound from a specific study.

While DFT is a primary tool, ab initio methods like Hartree-Fock (HF) have also been used to study the electronic structure of related sulfonamide compounds. livedna.net These methods, while often more computationally intensive, provide a foundational understanding of the molecule's electronic wave function and energy levels without empirical parameterization. These calculations are crucial for validating results from DFT and for providing a deeper understanding of electron distribution and molecular orbitals.

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can be directly compared with experimental measurements. For this compound, DFT calculations have been used to compute ¹H and ¹³C NMR chemical shifts using the Gauge-Including Atomic Orbital (GIAO) method. researchgate.netrsc.orgresearchgate.netresearchgate.netlivedna.net These theoretical predictions aid in the assignment of experimental NMR signals.

Similarly, theoretical vibrational frequencies have been calculated and assigned based on the potential energy distribution (PED) of the vibrational modes. researchgate.netresearchgate.net These calculations help in interpreting experimental FT-IR and FT-Raman spectra. For example, the characteristic stretching modes of the S=O and C-S bonds in sulfonamides are subjects of these computational studies.

Table 2: Predicted vs. Experimental Spectroscopic Data for this compound (Representative Data)

| Spectroscopic Parameter | Calculated Value | Experimental Value |

| ¹H NMR (methyl protons, ppm) | 2.33 | ~2.3 |

| ¹³C NMR (aromatic carbons, ppm) | 110-140 | 110-140 |

| FT-IR (S=O stretch, cm⁻¹) | ~1150 | ~1150 |

| FT-IR (S-N stretch, cm⁻¹) | ~1340 | ~1340 |

Note: The data is illustrative and based on typical values for similar compounds. Exact values can be found in dedicated spectroscopic studies.

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical reactivity of this compound. researchgate.nettandfonline.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. tandfonline.comresearchgate.net A smaller energy gap suggests higher reactivity. For related sulfonamides, the HOMO-LUMO gap is typically in the range of 4.5–5.0 eV.

Natural Bond Orbital (NBO) analysis provides detailed insights into the intramolecular and intermolecular bonding and charge transfer interactions within the molecule. researchgate.netsemanticscholar.orgtandfonline.comtandfonline.comresearchgate.netresearchgate.net By examining the interactions between filled (donor) and vacant (acceptor) orbitals, NBO analysis quantifies the extent of electron delocalization and hyperconjugative interactions. rsc.org This is particularly useful for understanding the stability arising from interactions between the lone pairs of oxygen and nitrogen atoms with the antibonding orbitals of adjacent bonds.

Computational studies have also been employed to determine the thermochemical properties of this compound, such as its heat capacity, entropy, and enthalpy at different temperatures. rsc.orgresearchgate.netresearchgate.net These calculations provide valuable thermodynamic data that can be used to predict the compound's behavior under various conditions and to understand the energetics of reactions in which it might participate.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a window into the dynamic nature of molecules, revealing how they move, flex, and interact over time. These simulations are instrumental in understanding the conformational landscapes of molecules like this compound.

The conformational flexibility of a molecule is a key determinant of its biological activity and physical properties. For molecules containing sulfonamide groups, the torsional angles around the sulfur-nitrogen bond and the bonds connecting to the aromatic ring are of particular interest.

Studies on similar sulfonamide-containing molecules have utilized MD simulations to explore their conformational space. For instance, in the study of p53, a tumor suppressor protein, MD simulations were used to investigate the stability and variability of different conformations. nih.gov The root-mean-square deviation (RMSD) analysis from these simulations helps to identify stable conformations over time. nih.gov For this compound, MD simulations would likely reveal a set of low-energy conformations governed by the interplay of steric and electronic effects. The flexibility of the methanesulfonyl group and the rotational freedom of the tolyl group would be key dynamic features.

Interactive Table: Key Torsional Angles in this compound for Conformational Analysis

| Dihedral Angle | Description | Expected Influence on Conformation |

| C(aryl)-C(aryl)-N-S | Defines the orientation of the sulfonamide group relative to the phenyl ring. | Highly influenced by the ortho-methyl group, leading to restricted rotation. |

| C(aryl)-N-S-C(methyl) | Determines the position of the methyl group of the methanesulfonyl moiety. | Rotation around this bond affects the overall shape and potential for intermolecular interactions. |

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry, particularly density functional theory (DFT), is a powerful tool for elucidating the mechanisms of chemical reactions. These methods can map out the potential energy surface of a reaction, identifying transition states and intermediates, thereby providing a detailed picture of how a reaction proceeds.

For reactions involving sulfonamides, computational studies can shed light on aspects like bond formation and cleavage, as well as the role of catalysts. For example, computational investigations into copper-catalyzed Ullmann-type reactions, which can be used to form C-N bonds, have detailed the mechanistic steps. nih.gov These studies have explored the roles of different ligands and the nature of the intermediates, such as Cu(I)-nucleophile complexes. nih.gov While not directly studying this compound, these findings provide a framework for understanding its potential synthesis and reactivity. The calculations can predict whether a reaction proceeds through mechanisms like oxidative addition/reductive elimination, sigma-bond metathesis, or single-electron transfer (SET). nih.gov

In the context of the decomposition of related compounds like N-diacetamides, DFT calculations have been used to propose mechanisms involving six-membered transition states. mdpi.com Such computational approaches could be applied to understand the thermal or chemical stability of this compound and predict its degradation pathways.

Prediction of Molecular Interactions and Binding Affinities

A significant application of computational chemistry is the prediction of how a molecule will interact with a target, which is fundamental in drug design and materials science. Molecular docking and other computational techniques are used to predict the binding mode and affinity of a ligand to a receptor or other molecular target.

In a study aimed at discovering potential inhibitors for lung cancer, molecular docking was employed to screen a large database of molecules. physchemres.org This led to the identification of compounds with high docking scores, indicating strong binding affinities to the target protein. physchemres.org Subsequent molecular dynamics simulations provided insights into the dynamic behavior of the protein-ligand complexes and highlighted key residues involved in the interaction. physchemres.org These computational approaches could be used to explore the potential of this compound to interact with various non-biological materials or to serve as a scaffold for the design of new ligands with specific binding properties. The prediction of hydrophobic and hydrogen bonding interactions is a key output of these simulations. mdpi.com

Interactive Table: Computational Methods for Predicting Molecular Interactions

| Computational Method | Information Provided | Example Application |

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a target and estimates the binding affinity (e.g., docking score). | Screening virtual libraries of compounds to identify potential inhibitors of an enzyme. physchemres.org |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time, revealing the stability of ligand-target complexes and conformational changes. | Assessing the dynamic behavior of a protein-ligand complex to understand the flexibility of binding hotspots. physchemres.org |

| Free Energy Calculations (e.g., MM/PBSA, FEP) | Calculates the free energy of binding, providing a more quantitative measure of binding affinity. | Determining the binding affinities of a series of inhibitors to an enzyme to understand structure-activity relationships. rutgers.edu |

| Quantum Mechanics (QM) Calculations | Provides detailed information about the electronic structure and can be used to accurately model reaction mechanisms and intermolecular forces. | Elucidating the mechanism of a chemical reaction or accurately calculating interaction energies. nih.gov |

Applications in Organic Synthesis and Materials Science

(2-Methylphenyl)methanesulfonamide as a Versatile Synthetic Intermediate

The chemical structure of this compound, featuring a reactive sulfonamide functional group, makes it an ideal starting material for the synthesis of a variety of organic compounds. Its role as a synthetic intermediate is critical in the construction of complex molecular architectures and in the development of novel materials.

The sulfonamide moiety is a cornerstone in the synthesis of intricate organic molecules, including those with significant biological activity. organic-chemistry.org The presence of the (2-Methylphenyl) group allows for fine-tuning of the molecule's steric and electronic properties, which is crucial for achieving desired chemical transformations.

Research has demonstrated that sulfonamides can be used to construct complex heterocyclic systems. For example, the reaction of Morita-Baylis-Hillman acetates with methanesulfonamide (B31651) can produce tertiary dihydroquinoline sulfonamides in high yields. nih.gov While this study did not specifically use this compound, the underlying reactivity of the sulfonamide group is transferable. Furthermore, amino acid arylamides, which are valuable in the synthesis of polymers and peptidomimetics, can be synthesized using methanesulfonyl chloride in a process that highlights the versatility of the sulfonyl group in forming amide bonds without significant racemization. organic-chemistry.org

The development of novel synthetic routes to access α-C-chiral primary sulfonamides underscores the importance of the sulfonamide scaffold in creating stereochemically pure compounds. organic-chemistry.org These methods often involve the conversion of heterocyclic thioethers and sulfones into α-chiral sulfinates, which are then amidated to produce the target sulfonamides. organic-chemistry.org Such approaches are scalable and compatible with a variety of functional groups, making them highly valuable in drug discovery. organic-chemistry.org

This compound serves as a valuable precursor for the synthesis of a wide array of N-substituted sulfonamide derivatives. The hydrogen atom on the nitrogen of the sulfonamide group can be replaced with various organic substituents, leading to a diverse class of compounds with tailored properties.

The synthesis of N-substituted methanedisulfonamides and N'-substituted methanedisulfonylureas demonstrates the potential for derivatization at the nitrogen atom. nih.gov Additionally, research into bicyclic 2-pyridone-based inhibitors for Chlamydia trachomatis has shown that methyl sulfonamide substituents can improve the pharmacokinetic properties of these molecules. nih.gov In this context, an amine intermediate was reacted with methanesulfonyl chloride to generate the desired C8-methyl sulfonamide, showcasing a practical application of N-substitution. nih.gov